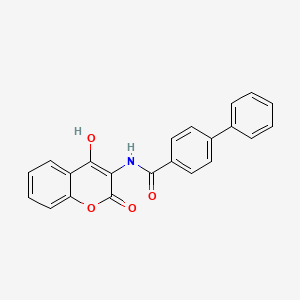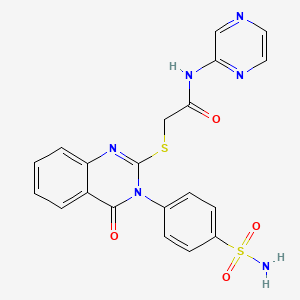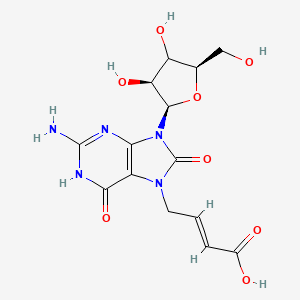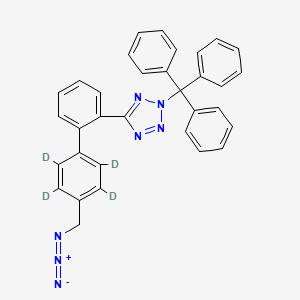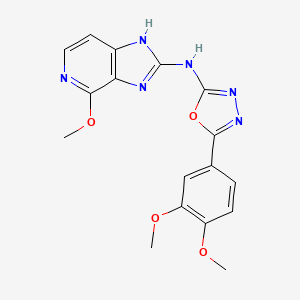
5-(Z-heptadec-8-enyl) resorcinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 5-(Z-heptadec-8-enyl) resorcinol typically involves the synthesis of catechol, followed by an esterification reaction with Z-heptadec-8-enol . The synthetic route can be summarized as follows:
Synthesis of Catechol: Catechol is synthesized through the hydroxylation of benzene.
Esterification Reaction: Catechol undergoes an esterification reaction with Z-heptadec-8-enol under specific conditions to yield this compound.
Industrial Production Methods
the compound can be extracted from natural sources, such as the herbs of Ardisia maculosa . The extraction process involves solvent extraction followed by purification techniques like chromatography to isolate the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Z-heptadec-8-enyl) resorcinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the resorcinol core can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Ethers and esters
Wissenschaftliche Forschungsanwendungen
5-(Z-heptadec-8-enyl) resorcinol has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-(Z-heptadec-8-enyl) resorcinol involves its interaction with cellular targets and pathways. The compound exhibits cytotoxic activity by inducing apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway . It also affects plant growth by modulating phytohormone levels and enhancing antioxidant enzyme activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-5-(Z-heptadec-8-enyl) resorcinol: Another resorcinol derivative with a similar structure but with a methyl group at the 2-position.
5-(Z-pentadec-8-enyl) resorcinol: A similar compound with a shorter aliphatic chain.
Uniqueness
5-(Z-heptadec-8-enyl) resorcinol is unique due to its long aliphatic chain, which imparts distinct physicochemical properties and biological activities. Its specific structure allows for unique interactions with cellular targets, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C23H38O2 |
|---|---|
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
5-[(Z)-heptadec-8-enyl]benzene-1,3-diol |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h9-10,18-20,24-25H,2-8,11-17H2,1H3/b10-9- |
InChI-Schlüssel |
DQSWQRFGZIJUCI-KTKRTIGZSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC1=CC(=CC(=C1)O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC1=CC(=CC(=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


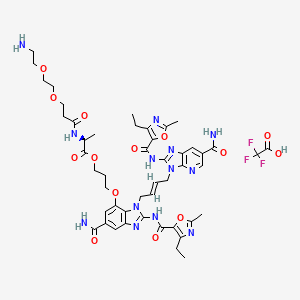
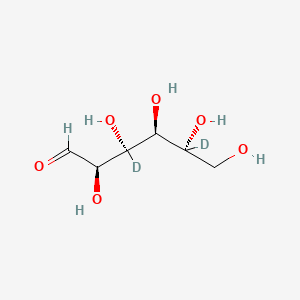
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B15140564.png)
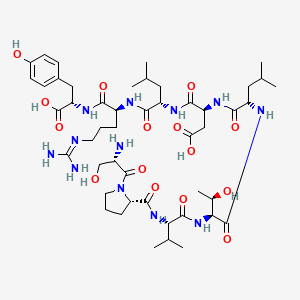
![5-[6-chloro-5-[(1S,2S)-2-phenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15140577.png)
![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15140584.png)
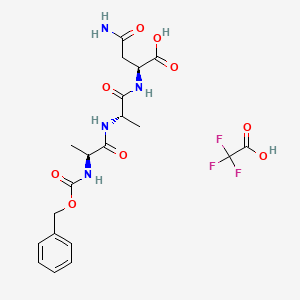
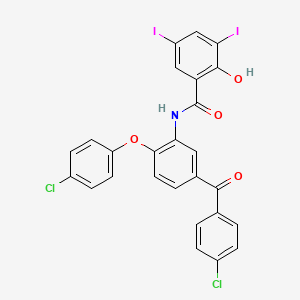
![[(2R,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15140605.png)
